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Compound of Interest

Compound Name: D-Penicillamine disulfide

Cat. No.: B148985 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth spectroscopic characterization of D-Penicillamine
disulfide, a key metabolite of the therapeutic agent D-penicillamine. The following sections

detail the nuclear magnetic resonance (NMR), infrared (IR), Raman, and mass spectrometry

(MS) data, along with comprehensive experimental protocols and a visualization of its

metabolic formation.

Core Spectroscopic Data
The following tables summarize the key quantitative data obtained from various spectroscopic

techniques for the characterization of D-Penicillamine disulfide.

Table 1: ¹H NMR Chemical Shifts
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Chemical Shift (δ) ppm Multiplicity Assignment (Tentative)

1.42, 1.51 Singlet Methyl protons (-CH₃)

1.73, 1.79 Singlet Methyl protons (-CH₃)

3.77 Singlet Methine proton (-CH)

3.98 Singlet Methine proton (-CH)

Note: Data acquired in D₂O.

The presence of multiple

singlets for the methyl and

methine protons is due to the

diastereotopic nature of the

gem-dimethyl groups and the

chirality of the α-carbon.

Table 2: Mass Spectrometry Fragmentation
Precursor Ion (m/z) Fragmentation Type Fragment Ions (m/z)

297.0937 MS/MS 280, 180, 107

295.0792 ([M-H]⁻) MS/MS 179.9, 147.9, 114

Source: PubChem.[1]

Table 3: Vibrational Spectroscopy Data
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Technique Wavenumber (cm⁻¹) Assignment

Raman ~510 S-S stretch

Raman ~640 C-S stretch

Note: These are characteristic

vibrational frequencies for

disulfide and carbon-sulfur

bonds and are expected to be

prominent in the Raman

spectrum of D-Penicillamine

disulfide.

Experimental Protocols
Detailed methodologies for the spectroscopic analysis of D-Penicillamine disulfide are

provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation:

A 400 MHz (or higher) NMR spectrometer equipped with a 5 mm probe.

Sample Preparation:

Weigh approximately 5-10 mg of D-Penicillamine disulfide.

Dissolve the sample in 0.6-0.7 mL of deuterium oxide (D₂O).

Vortex the sample until fully dissolved.

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:
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Solvent: D₂O

Temperature: 298 K

Pulse Sequence: Standard single-pulse sequence (e.g., 'zg30')

Number of Scans: 16-64 (depending on concentration)

Relaxation Delay: 1-2 seconds

Acquisition Time: 2-4 seconds

Spectral Width: 10-12 ppm

¹³C NMR Acquisition Parameters:

Solvent: D₂O

Temperature: 298 K

Pulse Sequence: Proton-decoupled pulse sequence (e.g., 'zgpg30')

Number of Scans: 1024-4096 (or more, as ¹³C has low natural abundance)

Relaxation Delay: 2-5 seconds

Acquisition Time: 1-2 seconds

Spectral Width: 200-220 ppm

Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase correct the spectrum.

Perform baseline correction.

Calibrate the chemical shift scale using the residual solvent peak (D₂O at ~4.79 ppm for ¹H).
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Integrate the signals in the ¹H spectrum.

Assign the peaks based on chemical shift, multiplicity, and integration values.

Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify functional groups present in the molecule.

Instrumentation:

FTIR spectrometer with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride

(MCT) detector.

Attenuated Total Reflectance (ATR) accessory or KBr press.

Sample Preparation (ATR Method):

Place a small amount of the solid D-Penicillamine disulfide powder directly onto the ATR

crystal.

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Sample Preparation (KBr Pellet Method):

Thoroughly grind 1-2 mg of D-Penicillamine disulfide with ~100 mg of dry KBr powder in an

agate mortar.

Transfer the mixture to a pellet press and apply pressure to form a transparent pellet.

Acquisition Parameters:

Spectral Range: 4000-400 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 16-32

Background: A background spectrum of the empty ATR crystal or a pure KBr pellet should be

collected prior to sample analysis.
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Data Processing:

Perform a background subtraction.

Identify and label the major absorption bands.

Correlate the observed bands with known vibrational frequencies of functional groups (e.g.,

N-H, C-H, C=O, C-S).

Raman Spectroscopy
Objective: To characterize the disulfide and carbon-sulfur bonds.

Instrumentation:

Raman spectrometer with a laser excitation source (e.g., 532 nm or 785 nm).

Microscope for sample visualization and laser focusing.

Sample Preparation:

Place a small amount of the solid D-Penicillamine disulfide powder on a microscope slide.

Alternatively, the sample can be analyzed in a glass vial.

Acquisition Parameters:

Laser Wavelength: 532 nm or 785 nm

Laser Power: 1-10 mW (use low power to avoid sample degradation)

Integration Time: 1-10 seconds

Number of Accumulations: 10-20

Spectral Range: 200-3500 cm⁻¹

Data Processing:
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Perform cosmic ray removal and baseline correction.

Identify and label the characteristic Raman scattering peaks.

Pay close attention to the regions around 500-550 cm⁻¹ (S-S stretch) and 600-700 cm⁻¹ (C-

S stretch).

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern.

Instrumentation:

A mass spectrometer with an electrospray ionization (ESI) source, coupled to a mass

analyzer such as a quadrupole, ion trap, or time-of-flight (TOF).

Sample Preparation:

Prepare a dilute solution of D-Penicillamine disulfide (1-10 µg/mL) in a suitable solvent

system, such as 50:50 acetonitrile:water with 0.1% formic acid.

Acquisition Parameters (Positive Ion Mode):

Ionization Mode: Electrospray Ionization (ESI+)

Capillary Voltage: 3-4 kV

Source Temperature: 100-150 °C

Mass Range: m/z 50-500

Collision Energy (for MS/MS): Varies depending on the instrument and desired fragmentation

(e.g., 10-40 eV).

Data Processing:

Identify the molecular ion peak ([M+H]⁺).
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For MS/MS data, analyze the fragmentation pattern to identify characteristic losses and

structural motifs.

Metabolic Pathway Visualization
D-Penicillamine disulfide is a major metabolite of D-penicillamine. The metabolic pathway

involves the oxidation of the thiol group of D-penicillamine. This can occur through disulfide

exchange with endogenous disulfides like cystine or through direct oxidation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b148985#spectroscopic-characterization-of-d-
penicillamine-disulfide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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